8-iodo-2,7-dimethyl-1H-quinazolin-4-one

Regioselective synthesis Sonogashira coupling Quinazoline functionalization

8-Iodo-2,7-dimethyl-1H-quinazolin-4-one (CAS 943603-28-9) is a heterocyclic quinazolinone derivative with the molecular formula C₁₀H₉IN₂O and a molecular weight of 300.10 g/mol. The compound features a regiospecific substitution pattern: an iodine atom at the 8-position and methyl groups at the 2- and 7-positions of the quinazolin-4(3H)-one core.

Molecular Formula C10H9IN2O
Molecular Weight 300.10 g/mol
Cat. No. B8622852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iodo-2,7-dimethyl-1H-quinazolin-4-one
Molecular FormulaC10H9IN2O
Molecular Weight300.10 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)NC(=N2)C)I
InChIInChI=1S/C10H9IN2O/c1-5-3-4-7-9(8(5)11)12-6(2)13-10(7)14/h3-4H,1-2H3,(H,12,13,14)
InChIKeyZTPPDJULWBPKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodo-2,7-dimethyl-1H-quinazolin-4-one: A Position-Specific Iodoquinazolinone Building Block for Targeted Synthesis


8-Iodo-2,7-dimethyl-1H-quinazolin-4-one (CAS 943603-28-9) is a heterocyclic quinazolinone derivative with the molecular formula C₁₀H₉IN₂O and a molecular weight of 300.10 g/mol . The compound features a regiospecific substitution pattern: an iodine atom at the 8-position and methyl groups at the 2- and 7-positions of the quinazolin-4(3H)-one core. This substitution pattern differentiates it from the more extensively studied 6-iodoquinazolin-4-one series and the non-iodinated 2,7-dimethylquinazolin-4(1H)-one parent scaffold (MW 174.20 g/mol) . The presence of a heavy iodine atom at the 8-position enables applications in radioiodination chemistry and provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, making this compound a strategically important intermediate in medicinal chemistry programs targeting kinase inhibitors and other bioactive quinazoline/quinazolinone derivatives [1].

Why 8-Iodo-2,7-dimethyl-1H-quinazolin-4-one Cannot Be Replaced by Generic 6-Iodo or Non-Iodinated Quinazolinone Analogs


Generic substitution among quinazolinone analogs is precluded by the regiospecific impact of the iodine substitution position on both chemical reactivity and biological target engagement. In the quinazolin-4-one scaffold, iodine at the 8-position (peri to the N-1 position) exerts a distinct electronic effect compared to the more common 6-iodo substitution: the 8-iodo group alters the electron density distribution of the fused pyrimidine ring, influencing hydrogen-bonding capacity at the N-1 and C-4 carbonyl groups critical for target binding [1]. Furthermore, the 8-iodo position offers unique steric and stereoelectronic properties in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) that cannot be replicated by 6-iodo or 7-iodo analogs, as the peri-relationship to N-1 affects catalyst coordination and oxidative addition rates [2]. The 2,7-dimethyl substitution further distinguishes this compound from mono-methyl or unsubstituted iodoquinazolinones by modulating lipophilicity (cLogP) and metabolic stability, parameters that directly influence the pharmacokinetic profile of downstream derivatives [3]. These compound-specific structural features mean that selecting a generic iodoquinazolinone analog would lead to divergent synthetic outcomes and unpredictable biological activity, making informed procurement decisions essential for reproducible research.

Quantitative Differentiation Evidence for 8-Iodo-2,7-dimethyl-1H-quinazolin-4-one Against Structural Analogs


Regioisomeric Differentiation: 8-Iodo vs. 6-Iodo Substitution Alters Sonogashira Cross-Coupling Reactivity

The 8-iodo substitution in 2-aryl-6-bromo-4-chloro-8-iodoquinazolines enables site-selective Sonogashira cross-coupling exclusively at the 8-position in the presence of a competing 6-bromo substituent, demonstrating that the 8-iodo position possesses superior oxidative addition reactivity with Pd(0) catalysts compared to the 6-position [1]. In head-to-head competition experiments with 2-aryl-4-chloro-6-iodoquinazolines, the 6-iodo isomer showed different site-selectivity and required altered reaction conditions, confirming that the 8-iodo regioisomer is not functionally interchangeable with the 6-iodo variant [2]. Quantitative data from the study show that 8-iodoquinazolines achieve complete conversion in Sonogashira coupling at room temperature within 2 hours (isolated yields 78–92% for various aryl acetylenes), whereas analogous 6-iodoquinazolines required elevated temperatures (60 °C) and longer reaction times (6–12 h) to achieve comparable yields [1].

Regioselective synthesis Sonogashira coupling Quinazoline functionalization

Synthetic Intermediate Efficiency: Conversion of 8-Iodo-2,7-dimethylquinazolin-4(3H)-one to 4-Chloro-8-iodo-2,7-dimethylquinazoline in High Yield

8-Iodo-2,7-dimethylquinazolin-4(3H)-one undergoes quantitative conversion to 4-chloro-8-iodo-2,7-dimethylquinazoline (CAS 943603-29-0) upon treatment with phosphorus oxychloride (POCl₃) at 120 °C for 4 hours, affording the 4-chloro derivative in 94% isolated yield as an orange solid (MS m/z 319 [M+H]⁺) . This 4-chloro intermediate is the direct precursor for synthesizing 4-anilinoquinazoline derivatives—a privileged scaffold in EGFR and other kinase inhibitor programs [1]. In a documented patent example, 4-chloro-8-iodo-2,7-dimethylquinazoline (0.30 g, 0.94 mmol) was reacted with 3-(trifluoromethoxy)aniline under microwave conditions (170 °C, 10 min, IPA) to generate 8-iodo-2,7-dimethyl-N-(3-(trifluoromethoxy)phenyl)quinazolin-4-amine, demonstrating the compound's utility as a gateway intermediate for diversified kinase inhibitor libraries [2]. The non-iodinated analog 2,7-dimethylquinazolin-4(1H)-one cannot provide the iodine handle for subsequent radioiodination or cross-coupling diversification, representing a critical functional gap.

Chlorination Synthetic intermediate Kinase inhibitor precursor

Molecular Weight and Heavy Atom Advantage for Radiolabeling: Iodine-125/131 Incorporation Potential

The molecular weight of 8-iodo-2,7-dimethyl-1H-quinazolin-4-one (300.10 g/mol) is 72% higher than its non-iodinated parent 2,7-dimethylquinazolin-4(1H)-one (174.20 g/mol) due exclusively to the presence of the iodine atom (atomic weight 126.90) at the 8-position [REFS-1, REFS-2]. This structural feature enables direct isotopic exchange or electrophilic radioiodination at the 8-position to introduce ¹²⁵I (t₁/₂ = 59.4 days, γ-emitter for SPECT imaging) or ¹³¹I (t₁/₂ = 8.02 days, β⁻/γ-emitter for radiotherapy) without altering the core pharmacophore [1]. Related iodoquinazolinone derivatives (e.g., ¹²⁵I-labeled 6-iodoquinazolin-4-ones) have demonstrated utility as tumor imaging agents targeting EGFR kinase and alkaline phosphatase activity, establishing the class precedent for radioiodinated quinazolinones in nuclear medicine [2]. The 8-iodo-2,7-dimethyl substitution pattern offers a distinct radioiodination site compared to the 6-iodo series, potentially yielding different in vivo biodistribution and metabolic profiles—a critical consideration for procurement when developing radiotracers.

Radioiodination SPECT imaging Targeted radiotherapy

Lipophilicity Modulation by 2,7-Dimethyl Substitution: cLogP Differentiation from Mono-Methyl Iodoquinazolinones

The 2,7-dimethyl substitution pattern on 8-iodo-2,7-dimethyl-1H-quinazolin-4-one provides distinct lipophilicity modulation compared to mono-methyl or unsubstituted iodoquinazolinones. Based on the computed XLogP value of 1.7 reported for the closely related 8-iodo-7-methylquinazolin-4(3H)-one scaffold [1], and the established additive contribution of the 2-methyl group (+0.4–0.6 logP units per methyl on heterocyclic systems [2]), the predicted cLogP of 8-iodo-2,7-dimethyl-1H-quinazolin-4-one is approximately 2.1–2.3. This compares to predicted cLogP values of ~1.5–1.8 for the 6-iodo-2-methylquinazolin-4(3H)-one series (where the methyl is at position 2 only) and ~0.8–1.2 for 8-iodoquinazolin-4(3H)-one lacking methyl substituents [3]. The higher lipophilicity of the 2,7-dimethyl derivative may enhance membrane permeability and blood-brain barrier penetration potential relative to less methylated analogs—a parameter directly relevant to CNS-targeted drug discovery programs selecting building blocks for library synthesis [2].

Lipophilicity Drug-likeness ADME prediction

High-Value Application Scenarios for 8-Iodo-2,7-dimethyl-1H-quinazolin-4-one Based on Evidence-Verified Differentiation


Scaffold for Diversified 4-Anilinoquinazoline Kinase Inhibitor Libraries via Sequential Chlorination and Cross-Coupling

Procurement for kinase inhibitor discovery programs should prioritize 8-iodo-2,7-dimethyl-1H-quinazolin-4-one when the synthetic route requires a 4-anilinoquinazoline core retaining an iodine handle for late-stage diversification. As demonstrated, the compound converts to 4-chloro-8-iodo-2,7-dimethylquinazoline in 94% isolated yield [1], which then undergoes SNAr with substituted anilines to generate 4-anilinoquinazoline EGFR/ErbB inhibitor candidates. The retained 8-iodo substituent enables subsequent Sonogashira, Suzuki, or Stille coupling for structure-activity relationship (SAR) expansion—a capability absent in non-iodinated 2,7-dimethylquinazolin-4(1H)-one . This scenario is particularly relevant for medicinal chemistry teams building focused kinase inhibitor libraries where the iodine atom serves as both a synthetic handle and a heavy atom for X-ray co-crystallography phasing [2].

Radioiodinated Probe Development for EGFR-Targeted SPECT Imaging and Theranostics

Nuclear medicine and molecular imaging laboratories developing radioiodinated quinazoline-based tracers for EGFR kinase imaging should select this compound as a precursor for isotopic exchange radiolabeling. The native iodine at the 8-position provides a direct site for ¹²⁵I or ¹³¹I incorporation without requiring prosthetic group chemistry, unlike the non-iodinated 2,7-dimethyl congener [1]. The 2,7-dimethyl substitution confers higher predicted lipophilicity (cLogP ~2.1–2.3) compared to 6-iodo-2-methylquinazolin-4(3H)-one (cLogP ~1.5–1.8), which may translate to improved blood-brain barrier penetration for brain tumor imaging applications . The regiospecific 8-iodo position also ensures a defined radiolabeling site, critical for reproducible tracer pharmacokinetics and regulatory documentation in translational imaging studies [2].

Regioselective Cross-Coupling Substrate for Materials Chemistry and Photophysical Studies

Research groups synthesizing polycarbo-substituted quinazolines for organic electronics, fluorescent probes, or photophysical studies should procure this compound based on the demonstrated superior reactivity of the 8-iodo position in palladium-catalyzed cross-coupling. Experimental evidence shows that 8-iodoquinazolines undergo Sonogashira coupling with complete conversion at room temperature within 2 hours (yields 78–92%), whereas analogous 6-iodoquinazolines require elevated temperatures (60 °C) and 6–12 hours for comparable outcomes [1]. The 2,7-dimethyl substitution further modulates the electronic properties of the quinazoline π-system, affecting absorption/emission wavelengths—a parameter that can be tuned by selecting this specific substitution pattern over alternatives for optoelectronic material design .

Heavy-Atom Derivative for Macromolecular Crystallography Phasing

Structural biology groups requiring heavy-atom derivatives for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing of quinazolinone-binding protein targets should prioritize this compound. The single iodine atom at position 8 (atomic weight 126.90) provides a strong anomalous scattering signal (f'' ~6.7 electrons at Cu Kα wavelength) that is sufficient for experimental phasing of protein-ligand co-crystal structures [1]. Crucially, the 2,7-dimethyl groups enhance ligand hydrophobicity and may improve binding affinity to hydrophobic kinase active sites compared to the less lipophilic 8-iodoquinazolin-4(3H)-one scaffold (cLogP ~0.8–1.2) . The defined 8-iodo position ensures a single, predictable heavy-atom site in the electron density map, simplifying phasing and model building relative to non-iodinated or multi-halogenated analogs [2].

Quote Request

Request a Quote for 8-iodo-2,7-dimethyl-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.